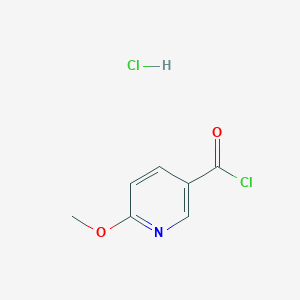![molecular formula C17H21N3O2 B13862134 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, linked to a pyridazine ring through an oxyethyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a β-ketoester.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Oxyethyl Linker: The oxyethyl linker is formed by reacting the pyridazine derivative with an appropriate alkylating agent.
Formation of the Morpholine Ring: The final step involves the reaction of the oxyethyl-pyridazine derivative with morpholine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or pyridazine derivatives.
科学研究应用
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
- **4-[2-(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl]morpholine
- **4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxy]propyl]morpholine
Uniqueness
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine is unique due to its specific structural features, such as the oxyethyl linker and the combination of the morpholine and pyridazine rings.
属性
分子式 |
C17H21N3O2 |
|---|---|
分子量 |
299.37 g/mol |
IUPAC 名称 |
4-[2-(4-methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C17H21N3O2/c1-14-13-16(15-5-3-2-4-6-15)18-19-17(14)22-12-9-20-7-10-21-11-8-20/h2-6,13H,7-12H2,1H3 |
InChI 键 |
JLOXLHLRVKGJHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1OCCN2CCOCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
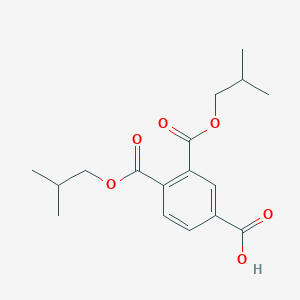
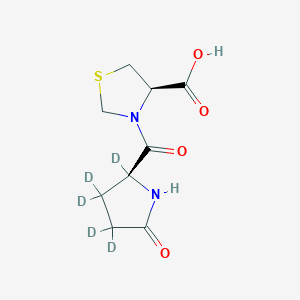
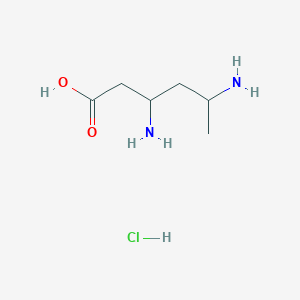
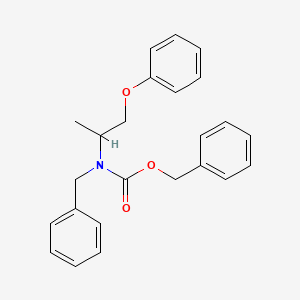
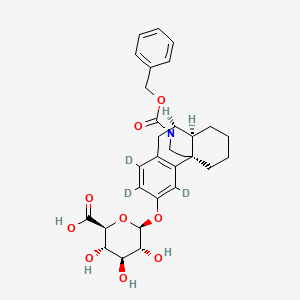

![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
